molecular formula C13H17Cl3Si B12556059 (4-Benzylcyclohexyl)(trichloro)silane CAS No. 143226-33-9

(4-Benzylcyclohexyl)(trichloro)silane

Cat. No.: B12556059
CAS No.: 143226-33-9
M. Wt: 307.7 g/mol
InChI Key: NIAAYPJWFBUQJD-UHFFFAOYSA-N
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Description

(4-Benzylcyclohexyl)(trichloro)silane is a versatile organosilane reagent of significant interest in materials science and surface chemistry. Its molecular structure combines a reactive trichlorosilyl group with a bulky 4-benzylcyclohexyl organic substituent. This configuration is key to its primary mechanism of action: the trichlorosilyl group readily undergoes hydrolysis to form silanols, which can then condense with hydroxylated surfaces such as glass, silicon wafer, or metal oxides to form stable covalent bonds . This process effectively creates a self-assembled monolayer (SAM) that presents the organic moiety of the molecule to the external environment. The specific value of this compound lies in its 4-benzylcyclohexyl group, which provides a unique combination of a rigid cycloaliphatic ring and an aromatic benzyl group. This structure is highly valuable for modifying surface properties. Researchers utilize it to engineer surfaces with altered characteristics, such as enhanced hydrophobicity, specific adhesion properties, or as a tailored platform for further chemical synthesis. Potential research applications include its use as a coupling agent in composite materials, a precursor for creating low-surface-energy coatings analogous to other long-chain trichlorosilanes , and an intermediate in organic synthesis for introducing the silane group into more complex molecules. Like all trichlorosilanes, this compound is highly moisture-sensitive and will react violently with water, humid air, or protic compounds, releasing heat and hydrogen chloride . It must be handled with extreme care under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk-line or glovebox techniques. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143226-33-9

Molecular Formula

C13H17Cl3Si

Molecular Weight

307.7 g/mol

IUPAC Name

(4-benzylcyclohexyl)-trichlorosilane

InChI

InChI=1S/C13H17Cl3Si/c14-17(15,16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

NIAAYPJWFBUQJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC2=CC=CC=C2)[Si](Cl)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Benzylcyclohexyl Trichloro Silane and Analogous Structures

Strategies for Carbon-Silicon Bond Formation

The creation of the C-Si bond is the cornerstone of organosilane synthesis. The choice of method depends on factors such as substrate availability, desired selectivity, and process scalability.

The reaction of organometallic compounds, specifically Grignard and organolithium reagents, with silicon halides is a foundational and versatile method for forming C-Si bonds. gelest.com This approach involves the nucleophilic attack of a carbanion equivalent on an electrophilic silicon center. For the synthesis of (4-benzylcyclohexyl)(trichloro)silane, the reaction would involve a 4-benzylcyclohexyl-magnesium halide (a Grignard reagent) or 4-benzylcyclohexyllithium reacting with an excess of a silicon tetrahalide, typically silicon tetrachloride (SiCl₄).

Organolithium reagents are generally more reactive than their Grignard counterparts. youtube.com Both types of reactions require anhydrous, aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as these reagents are strong bases that readily react with water or other protic sources. libretexts.orgmasterorganicchemistry.com While historically significant, the direct use of these highly reactive reagents has been partially superseded by more selective methods like hydrosilylation for large-scale production. gelest.com However, for creating specific, complex structures, especially at the lab scale, they remain indispensable.

Recent advancements have expanded the utility of this classic reaction. For instance, palladium-catalyzed cross-coupling reactions now enable the alkylation of even robust monochlorosilanes with Grignard reagents, a transformation that is difficult to achieve under traditional conditions due to the high strength of the Si-Cl bond. nih.gov

Table 1: Comparison of Grignard and Organolithium Reagents for C-Si Bond Formation

Feature Grignard Reagents (R-MgX) Organolithium Reagents (R-Li)
General Reactivity Strong nucleophiles and bases. youtube.com Generally more reactive and basic than Grignard reagents. youtube.com
Silicon Source Typically silicon tetrachloride (SiCl₄) or other chlorosilanes. gelest.com Silicon tetrachloride (SiCl₄) or other chlorosilanes. libretexts.org
Solvent Requires aprotic ether solvents (e.g., diethyl ether, THF) to stabilize the reagent. masterorganicchemistry.com Often used in hydrocarbon solvents (e.g., pentane, hexane) or ethers. libretexts.org
Mechanism Nucleophilic attack of the carbanionic carbon on the electrophilic silicon atom. youtube.com Nucleophilic attack by the highly polarized C-Li bond. chemistrysteps.com
Limitations Incompatible with acidic functional groups (alcohols, amines, etc.). libretexts.org Higher reactivity can lead to lower selectivity and side reactions. Also incompatible with acidic protons. libretexts.org

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond like an alkene, is a dominant industrial method for producing alkylsilanes. wikipedia.orgnih.gov To synthesize this compound, this reaction would involve the addition of trichlorosilane (B8805176) (HSiCl₃) to 4-benzyl-1-cyclohexene. This process is typically catalyzed by transition metal complexes, most notably platinum-based catalysts such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. wikipedia.orgresearchgate.net

The most widely accepted mechanism for this transformation is the Chalk-Harrod mechanism. wikipedia.orglibretexts.org This catalytic cycle involves:

Oxidative addition of the Si-H bond of the hydrosilane to the low-valent metal center.

Coordination of the alkene (e.g., 4-benzyl-1-cyclohexene) to the metal-silyl-hydride complex.

Insertion of the alkene into the metal-hydride bond (or less commonly, the metal-silyl bond).

Reductive elimination of the resulting alkylsilane product, regenerating the catalyst.

The reaction generally results in anti-Markovnikov addition, where the silicon atom attaches to the terminal or less-substituted carbon of the double bond. wikipedia.org While platinum catalysts are the industry standard, other metals have been explored to improve selectivity and tolerance to other functional groups. For example, rhodium(I) catalysts have demonstrated exceptional efficiency and selectivity in the hydrosilylation of allyl chloride with trichlorosilane, a reaction where conventional platinum catalysts face challenges. nih.govresearchgate.netnih.gov Palladium complexes have also proven effective, particularly in the asymmetric hydrosilylation of cyclic alkenes. libretexts.org

Table 2: Catalysts for Hydrosilylation of Alkenes with Trichlorosilane

Catalyst Type Example Catalyst Key Characteristics
Platinum Speier's (H₂PtCl₆), Karstedt's Industry standard, highly active for a broad range of alkenes. wikipedia.org
Rhodium [RhCl(dppbzF)]₂ Offers high selectivity and functional group tolerance, outperforming Pt in specific cases like with allyl chloride. nih.govnih.gov
Palladium Pd complexes with chiral phosphine (B1218219) ligands Effective for asymmetric hydrosilylation, yielding chiral silanes. libretexts.org
Nickel Ni(acac)₂ / Organoaluminum Lower cost alternative, though sometimes less active than precious metal catalysts.

Beyond traditional methods, research has focused on developing novel catalytic systems that offer milder conditions, broader substrate scope, and unique reactivity patterns. These advanced approaches often utilize more earth-abundant metals or employ different mechanistic pathways.

One significant development is the use of nickel catalysts for cross-coupling reactions. For example, simple nickel salts like NiBr₂·diglyme can effectively catalyze the coupling of silyl (B83357) nucleophiles with unactivated secondary and tertiary alkyl bromides at very low temperatures. nih.gov This method constructs the C-Si bond by reacting a carbon electrophile with a silicon nucleophile, a reversal of the polarity seen in Grignard reactions.

Copper-catalyzed silylation reactions have also emerged as a cost-effective and powerful alternative to those using precious metals like platinum and palladium. acs.org These reactions typically employ silylborane or silylzinc reagents as the silicon source and can achieve a variety of transformations, including conjugate additions and substitutions, with high selectivity. acs.org Other novel systems, such as the use of phosphonium (B103445) salts to catalyze the coupling of alkyl halides with trichlorosilane, provide further straightforward routes to silyl-functionalized compounds. organic-chemistry.org

Table 3: Overview of Advanced Catalytic Systems for C-Si Bond Formation

Catalytic System Reagents Key Features
Nickel-Catalyzed Cross-Coupling NiBr₂·diglyme, Alkyl bromides, Silyl nucleophiles Couples unactivated secondary/tertiary alkyl halides under mild conditions (-20 °C). nih.gov
Copper-Catalyzed Silylation Cu catalyst, Silylboranes or Silylzincs Inexpensive alternative to precious metals; high selectivity in various transformations. acs.org
Palladium/Copper Catalysis Pd or Cu catalyst, Organosilicon reagents Enables silylation of specialized substrates like gem-difluorocyclopropenes. rsc.org
Phosphonium Salt Catalysis Phosphonium salts, Alkyl halides, Trichlorosilane Provides a simple and effective method for preparing silyl-functionalized compounds. organic-chemistry.org

Visible-light photoredox catalysis represents a modern, sustainable strategy for forging chemical bonds, including the C-Si bond. nih.gov This approach utilizes a photocatalyst, typically a ruthenium or iridium complex, that becomes a potent oxidant or reductant upon excitation by light. acs.org This allows for the generation of reactive radical intermediates under exceptionally mild conditions.

In the context of organosilane synthesis, photoredox catalysis can enable the coupling of silyl radicals with alkyl halides. acs.org For instance, a photocatalyst can initiate a process where a silane (B1218182), such as tris(trimethylsilyl)silane, forms a silyl radical that subsequently reacts with an alkyl halide to form the desired C-Si bond. acs.org This methodology is part of a growing field that combines photoredox catalysis with other catalytic modes, such as organocatalysis or transition metal catalysis, to achieve transformations that were previously challenging. acs.org Allylsilanes have been identified as particularly versatile reagents in this area, serving as key building blocks in various photoredox-mediated organic transformations. rsc.org

While nature is not known to create carbon-silicon bonds, scientists have successfully co-opted biological machinery to perform this "unnatural" reaction. nih.govnih.gov This pioneering field of biocatalysis leverages the high selectivity and efficiency of enzymes to create organosilicon compounds in an environmentally friendly manner.

A landmark achievement in this area was the directed evolution of a heme protein, cytochrome c from Rhodothermus marinus, to catalyze C-Si bond formation via carbene insertion into Si-H bonds. nih.gov By introducing a few key mutations into the protein's active site, researchers created an enzyme that could produce a range of organosilicon products with high turnover and exquisite enantioselectivity, outperforming state-of-the-art synthetic catalysts. nih.goveurekalert.org This biocatalytic approach operates under physiological conditions (in aqueous media and at ambient temperature), offering a sustainable alternative to traditional synthetic methods that often rely on precious metals and harsh conditions. nih.govacs.org Further research has also demonstrated the ability to engineer other enzymes, such as cytochrome P450, to cleave C-Si bonds, expanding the toolbox for organosilicon biotechnology. mdpi.com

Table 4: Biocatalytic Approaches to C-Si Bond Formation

Biocatalyst Reaction Type Advantages
Engineered Cytochrome c Carbene insertion into Si-H bonds High chemo- and enantioselectivity; operates in aqueous media at ambient temperature; environmentally friendly. nih.goveurekalert.org
Engineered Cytochrome P450 Cleavage of Si-C bonds Demonstrates the potential for both synthesis and degradation of organosilicon compounds. mdpi.com

Derivatization and Functionalization of the Trichlorosilyl (B107488) Moiety

The trichlorosilyl group (-SiCl₃) is not merely a spectator; it is a highly reactive functional handle that serves as a gateway to a vast range of other silicon-containing structures. wikipedia.org The three Si-Cl bonds are susceptible to nucleophilic substitution, allowing for straightforward derivatization.

The most fundamental transformation is hydrolysis. Alkyltrichlorosilanes react readily with water to replace the chlorine atoms with hydroxyl groups, forming a transient silanetriol (R-Si(OH)₃). These silanols are highly unstable and rapidly undergo intermolecular condensation to form robust polysiloxane networks, characterized by strong Si-O-Si linkages. wikipedia.orgethz.ch This reactivity is the basis for the use of alkyltrichlorosilanes as surface modification agents and adhesion promoters, where they form self-assembled monolayers (SAMs) on hydroxyl-bearing surfaces like silica (B1680970) and other metal oxides. ethz.ch

Beyond hydrolysis, the trichlorosilyl group can be transformed into various other functionalities.

Reduction: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) converts the trichlorosilyl group into a silane (-SiH₃). wikipedia.org

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols yields alkoxysilanes (R-Si(OR')₃) or aryloxysilanes (R-Si(OAr)₃), respectively. These are common intermediates in sol-gel processes.

Amination: Reaction with primary or secondary amines can produce aminosilanes.

These derivatization reactions are crucial for tuning the properties of the final material, whether for creating hydrophobic coatings, cross-linking polymers, or preparing precursors for more complex materials. The process of silylation in gas chromatography, where reagents like BSTFA are used to replace active hydrogens with a trimethylsilyl (B98337) group, further illustrates the broad utility of forming Si-O and Si-N bonds from reactive silicon centers. research-solution.comsigmaaldrich.com

Table 5: Key Derivatization Reactions of the Alkyltrichlorosilyl Group (R-SiCl₃)

Reaction Reagent(s) Product Significance
Hydrolysis/Condensation Water (H₂O) Polysiloxane (-[R-Si-O]-)n Formation of silicone polymers, surface coatings, SAMs. wikipedia.orgethz.ch
Reduction Lithium Aluminum Hydride (LiAlH₄) Alkylsilane (R-SiH₃) Access to silicon hydrides for further reactions like hydrosilylation. wikipedia.org
Alkoxylation Alcohol (R'-OH) Alkyltrialkoxysilane (R-Si(OR')₃) Important precursors for sol-gel materials and cross-linkers.
Fluorination Fluorinating Agent (e.g., SbF₃) Alkyltrifluorosilane (R-SiF₃) Modifies reactivity and properties of the silicon center.

Nucleophilic Substitution Reactions at Silicon

The primary route for synthesizing organotrichlorosilanes, such as this compound, involves the nucleophilic substitution of a chloride on a silicon tetrachloride (SiCl₄) precursor. This is typically achieved using highly nucleophilic organometallic reagents, most commonly Grignard or organolithium reagents. wikipedia.orgsigmaaldrich.comlibretexts.org

The core reaction involves the formation of a carbon-silicon bond. For the specific synthesis of this compound, the corresponding Grignard reagent, (4-benzylcyclohexyl)magnesium halide, or the organolithium reagent, (4-benzylcyclohexyl)lithium, is reacted with an excess of silicon tetrachloride.

General Reaction Scheme: R-M + SiCl₄ → R-SiCl₃ + M-Cl Where R = (4-Benzylcyclohexyl) and M = MgX (Grignard) or Li (Organolithium)

Controlling the reaction stoichiometry is crucial to prevent over-substitution, which would lead to the formation of dichlorosilanes (R₂SiCl₂) and monochlorosilanes (R₃SiCl). To favor the desired monosubstituted product (RSiCl₃), a "reverse addition" protocol is often employed, where the organometallic reagent is added slowly to a large excess of silicon tetrachloride. gelest.com This ensures that the nucleophile is more likely to encounter an unreacted SiCl₄ molecule rather than a newly formed RSiCl₃ molecule.

Grignard reagents have historically been a vital and versatile method for producing organosilanes. gelest.com Organolithium reagents, which are generally more reactive than their Grignard counterparts, also serve as powerful tools for this transformation due to the highly polar nature of the C-Li bond, which makes them excellent nucleophiles. wikipedia.orgsigmaaldrich.com

Table 1: Comparison of Nucleophilic Reagents for Organotrichlorosilane Synthesis

Reagent Type General Formula Key Characteristics Considerations for RSiCl₃ Synthesis
Grignard Reagent R-MgX Moderately reactive; less basic than organolithiums. Reverse addition to excess SiCl₄ is preferred to maximize yield of monosubstituted product. gelest.com

Controlled Hydrolysis and Condensation Pathways for Silanol (B1196071) and Siloxane Formation

Organotrichlorosilanes like this compound are highly susceptible to hydrolysis. The three silicon-chlorine bonds react readily with water to form hydrochloric acid (HCl) and a corresponding silanetriol—in this case, (4-Benzylcyclohexyl)silanetriol. wikipedia.orgwikipedia.orglibretexts.org

Step 1: Hydrolysis R-SiCl₃ + 3 H₂O → R-Si(OH)₃ + 3 HCl

This hydrolysis step is typically rapid and exothermic. The resulting silanetriols are often unstable and serve as intermediates for subsequent condensation reactions. researchgate.net In these reactions, two silanol groups react with each other to form a siloxane (Si-O-Si) bond, eliminating a molecule of water.

Step 2: Condensation 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

This condensation can continue, leading to the formation of complex, three-dimensional polymeric networks or cage-like structures known as polyhedral oligomeric silsesquioxanes (POSS). The final structure of the resulting siloxane polymer depends heavily on reaction conditions such as pH, catalyst, solvent, and the concentration of the silanetriol intermediate. nih.gov Kinetic studies have shown that the condensation reaction can be second-order with respect to the organosilanetriol concentration. researchgate.netnih.gov The mechanism is pH-dependent; under alkaline conditions, a deprotonated silanol group acts as a nucleophile attacking a neutral silicon atom in a proposed Sₙ2-Si mechanism. nih.gov

Sila-Cycloaddition Reactions Utilizing Trichlorosilanes as Synthons

Beyond simple substitution and hydrolysis, trichlorosilanes can be employed as versatile building blocks, or synthons, in more complex synthetic transformations like cycloadditions. A notable example is the use of organotrichlorosilanes as a "Si-1 synthon" in catalytic sila-cycloaddition reactions. chemrxiv.org

Recent research has demonstrated a nickel-catalyzed [4+1] sila-cycloaddition between various trichlorosilanes and 1,3-dienes. chemrxiv.org This methodology provides an efficient pathway to construct five-membered silacarbocycles, which are challenging to synthesize through other means. In this process, the trichlorosilane directly provides the single silicon atom that becomes part of the newly formed ring.

General Scheme for [4+1] Sila-Cycloaddition: Diene + R-SiCl₃ --(Ni-catalyst)--> Five-membered cyclic chlorosilane

This approach is significant because it expands the utility of readily available trichlorosilanes beyond their traditional roles, establishing them as key components in catalytic cycloadditions for creating structurally diverse organosilicon molecules. chemrxiv.org The resulting cyclic chlorosilanes are platform molecules that can be further functionalized. chemrxiv.org

While the Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis, the direct use of trichlorosilanes in such thermal reactions is not typical. wikipedia.orglibretexts.org However, catalyzed variants like the [4+1] reaction highlight an innovative strategy for incorporating silicon into cyclic frameworks directly from a trichlorosilane source. chemrxiv.org

Table 2: List of Chemical Compounds

Compound Name
This compound
Silicon tetrachloride
(4-benzylcyclohexyl)magnesium halide
(4-benzylcyclohexyl)lithium
Dichlorosilane
Monochlorosilane
(4-Benzylcyclohexyl)silanetriol
Hydrochloric acid
Siloxane
Silsesquioxane

Reactivity and Reaction Mechanisms of 4 Benzylcyclohexyl Trichloro Silane

Mechanistic Investigations of Silicon-Halogen Reactivity

The reactivity of (4-Benzylcyclohexyl)(trichloro)silane is dominated by the three silicon-chlorine (Si-Cl) bonds. The Si-Cl bond, while strong, is highly polarized due to the difference in electronegativity between silicon (1.90) and chlorine (3.16), rendering the silicon atom highly electrophilic. This electrophilicity is the driving force for its reactions with nucleophiles.

Mechanistic studies indicate that nucleophilic substitution at the silicon center typically proceeds via an SN2-type mechanism. The incoming nucleophile attacks the silicon atom, leading to a pentacoordinate transition state or intermediate, which then expels a chloride ion. wikipedia.org The high reactivity of trichlorosilanes is exemplified by their rapid hydrolysis. In the presence of water, this compound readily decomposes to produce siloxane polymers and hydrochloric acid. wikipedia.org This process involves the sequential substitution of chloride ions by hydroxyl groups, followed by condensation reactions between the resulting silanols to form stable silicon-oxygen-silicon (siloxane) linkages.

The silicon atom in trichlorosilanes can also be activated by Lewis acids, which coordinate to the chlorine atoms and increase the electrophilicity of the silicon center, facilitating reactions with weaker nucleophiles. acs.org Conversely, Lewis bases can coordinate to the silicon atom, forming hypervalent silicon species that exhibit altered reactivity, a principle exploited in certain catalytic reductions. illinois.eduunimi.it

Studies on Silicon-Carbon Bond Stability and Cleavage

While the silicon-carbon (Si-C) bond is generally considered stable, its lability in organotrichlorosilanes can be significantly influenced by the nature of the organic substituent and the surrounding environmental conditions, particularly during processes like sol-gel polycondensation. acs.orgresearchgate.netlkouniv.ac.in

Influence of Organic Substituents on Si-C Bond Lability

The stability of the Si-C bond is highly dependent on the electronic properties of the attached organic group. Theoretical and experimental studies on various organosilane precursors have elucidated these relationships. researchgate.netkuet.ac.bd For arylsilanes, electron-rich aromatic groups tend to make the Si-C bond more susceptible to cleavage under acidic conditions. researchgate.net This is attributed to the stabilization of the transition state during electrophilic attack (protonation) at the ipso-carbon atom. acs.org

In the case of this compound, the silicon atom is bonded to a saturated cyclohexyl ring, which is an alkyl group. Generally, Si-C(alkyl) bonds are more robust than Si-C(aryl) bonds under hydrolytic conditions. researchgate.netlkouniv.ac.in However, the presence of the benzyl (B1604629) substituent on the cyclohexyl ring introduces an aromatic moiety. While not directly attached to the silicon, its electronic influence could be transmitted through the alkyl framework. Studies have shown that inserting alkyl linkers between a silicon atom and an aromatic ring can significantly suppress Si-C cleavage, particularly under basic conditions. rsc.orgrsc.org The cyclohexyl group in this compound acts as such a linker, suggesting enhanced stability compared to a directly bonded phenyltrichlorosilane.

Molecular orbital calculations on model organosilane precursors (R-Si(OH)₃) have been used to predict the relative stability of the Si-C bond under different pH conditions. The stability is often correlated with the proton affinity (PA) of the ipso-carbon for acidic conditions and the PA of the carbanion formed upon cleavage for basic conditions. researchgate.net

Table 1: Predicted Relative Stability of the Si-C Bond for Various Organic Groups (R) in R-Si(OH)₃ Precursors Under Acidic and Basic Conditions. Adapted from theoretical studies by Shirai et al. researchgate.net
Organic Group (R)Predicted Stability (Acidic)Predicted Stability (Basic)
Benzene (Ph)HighHigh
Naphthalene (Nph)HighMedium
Biphenyl (Bp)MediumMedium
Anthracene (Ant)MediumLow
Terphenyl (Tph)LowLow
N-methylcarbazole (MCz)LowHigh

Environmental Factors Inducing Si-C Cleavage in Polycondensation Processes

The synthesis of organosilica materials via the polycondensation of organosilane precursors is a major area where Si-C bond cleavage is a significant challenge. rsc.org The reaction conditions, namely pH and the presence of metal ions, are critical factors. rsc.org

Acidic Conditions: Under acidic catalysis, the proposed mechanism for Si-C cleavage involves the protonation of the carbon atom directly attached to the silicon (the ipso-carbon). This electrophilic attack is more favorable for organic groups that can stabilize the resulting positive charge, such as electron-rich aromatics. acs.orgresearchgate.net

Basic Conditions: In basic media, the mechanism is thought to involve nucleophilic attack by a hydroxide (B78521) or alkoxide ion on the silicon atom, forming a pentacoordinate intermediate. This intermediate can then undergo cleavage of the Si-C bond, releasing a carbanion. The stability of this leaving carbanion is a key factor; organic groups that can stabilize a negative charge are more prone to cleavage. acs.orgresearchgate.net

Metal Ions: The presence of contaminant metal ions can significantly promote Si-C bond cleavage, especially under basic conditions. rsc.orgrsc.org This is particularly relevant for organosilanes that can act as ligands and coordinate with metal ions. Coordination can alter the electronic properties of the organic group, increasing the lability of the Si-C bond. Therefore, removing metal ions from the reaction solution is a crucial strategy to prevent unwanted cleavage. rsc.org

Strategies to suppress this cleavage include the careful selection of pH conditions, changing the position of the silyl (B83357) group on an aromatic ring, and inserting alkyl linkers (like the cyclohexyl group in the title compound) between the silicon and a potentially labile aromatic group. rsc.orgrsc.org

Catalytic Transformations Involving Trichlorosilanes

The trichlorosilyl (B107488) functional group is a cornerstone in a variety of catalytic transformations, enabling the formation of new C-H, C-C, and C-Si bonds. While some of these reactions, particularly reductions, utilize the Si-H bond of trichlorosilane (B8805176) (HSiCl₃), others leverage the reactivity of the Si-Cl and Si-C bonds in organotrichlorosilanes like this compound.

Chiral Lewis Base Activated Reductions of Organic Functionalities

Trichlorosilane (HSiCl₃), the parent hydride of this class of compounds, is a powerful and inexpensive reducing agent for various organic functionalities when activated by a Lewis base. organic-chemistry.org The development of chiral Lewis base catalysts has enabled highly enantioselective reductions of prochiral substrates like ketones and imines. illinois.eduunimi.itorganic-chemistry.org

The mechanism involves the coordination of the Lewis base (e.g., an N-formamide derived from an amino acid or a chiral phosphine (B1218219) oxide) to the silicon atom of HSiCl₃. This forms a hypervalent silicon species, which is a much more potent hydride donor than trichlorosilane itself. illinois.eduunimi.it In the asymmetric reduction of a ketone, for instance, the chiral catalyst-silane complex delivers a hydride to one face of the carbonyl group, establishing a new stereocenter with high enantioselectivity. Recent studies have shown that even water can be used as a beneficial additive in these systems for the reduction of β-enamino esters. colab.ws

It is important to note that these reduction reactions are characteristic of trichlorosilanes possessing an Si-H bond, such as HSiCl₃. The subject compound, this compound, lacks this hydride and thus does not function as a reducing agent in this context. However, the principle of Lewis base activation of the silicon center is a fundamental aspect of trichlorosilane chemistry.

Transition Metal-Mediated Catalysis (e.g., Hydrosilylation, C-H Silylation, Cross-Coupling)

Transition metal catalysis provides powerful methods to form and functionalize organosilicon compounds, and organotrichlorosilanes are important substrates in this chemistry. researchgate.net

Hydrosilylation: This reaction involves the addition of an Si-H bond across an unsaturated C-C bond (alkene or alkyne). It is a major industrial method for producing organosilicon compounds. wikipedia.orgresearchgate.net While this compound itself cannot undergo hydrosilylation due to the absence of an Si-H bond, its synthesis could potentially involve the hydrosilylation of a suitable precursor, such as 4-benzyl-1-vinylcyclohexane, with HSiCl₃, catalyzed by platinum or rhodium complexes. proquest.comnih.gov

C-H Silylation: Direct C-H silylation is an atom-economical method for creating Si-C bonds. While many protocols use hydrosilanes, research is advancing the use of other silicon sources. rsc.org Photocatalytic methods, for example, have been developed for the C-H silylation of heteroarenes. rsc.org

Cross-Coupling: Organotrichlorosilanes are valuable precursors for cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds. researchgate.netwikipedia.org The Si-Cl bonds can be targeted for substitution, or the entire organosilyl group can act as the nucleophilic partner after activation.

Direct Coupling of Si-Cl Bonds: Nickel-catalyzed cross-coupling reactions can directly functionalize the Si-Cl bonds. For example, dichlorosilanes and trichlorosilanes can react with organoaluminum reagents to selectively form monosubstituted or disubstituted products. researchgate.net

Silyl-Heck Reaction: A combination of a nickel catalyst and a Lewis acid can catalyze the direct silyl-Heck reaction of chlorosilanes with alkenes, providing a route to synthetically important alkenylsilanes. acs.org

Hiyama-Type Coupling: Organotrichlorosilanes like this compound can be readily converted into more stable and easily handled organotrifluorosilanes or organosilanols. nih.govnih.gov These derivatives are excellent partners in palladium-catalyzed Hiyama cross-coupling reactions with aryl and heteroaryl halides to form biaryl structures. This transformation relies on the activation of the Si-C bond towards transmetalation to the palladium center, typically facilitated by a fluoride (B91410) source or a base. nih.gov

Table 2: Examples of Transition Metal-Mediated Reactions Involving Organochlorosilanes.
Reaction TypeChlorosilane SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Cross-CouplingRSiCl₃ / R₂SiCl₂Organoaluminum ReagentsNi(0)/PCy₃R-SiCl₂(R') / R₂SiCl(R') researchgate.net
Silyl-Heck ReactionRSiCl₃ / R₂SiCl₂Alkenes (e.g., Styrene)Ni(cod)₂ / t-BuPPh₂ / AlMe₃Alkenylsilanes acs.org
Hiyama Coupling (via RSiF₃)R-SiF₃ (from RSiCl₃)Aryl/Heteroaryl ChloridesPd(OAc)₂ / XPhos / BaseBiaryls / Heterobiaryls nih.gov
HydrosilylationHSiCl₃Allyl Chloride[RhCl(dppbzF)]₂γ-chloropropyl trichlorosilane researchgate.netproquest.com

Electrophilic and Acid-Mediated Cyclization Processes of this compound

The intramolecular cyclization of benzyl-substituted organosilanes represents a significant pathway for the synthesis of silicon-containing polycyclic aromatic hydrocarbons. While specific studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles of electrophilic and acid-mediated cyclization can be understood by examining analogous reactions involving similar structural motifs. These reactions generally fall under the category of intramolecular Friedel-Crafts alkylations, where the benzyl group's aromatic ring acts as a nucleophile, and a carbocation or a related electrophilic center is generated on the cyclohexyl or silyl moiety, typically facilitated by a Lewis or Brønsted acid.

The reactivity of the C-Si bond allows for its participation in electrophilic substitution reactions. In the presence of a strong acid, the trichlorosilyl group can enhance the electrophilicity of the cyclohexyl ring, potentially leading to cyclization. However, the more common pathway for such reactions involves the generation of an electrophilic center on the benzylic methylene (B1212753) group or the cyclohexyl ring, which then attacks the electron-rich phenyl ring.

A closely related and well-documented reaction is the trityl-cation-initiated annulation of benzyl-substituted vinylcyclopropanes with hydrosilanes. nih.gov This process results in the formation of unprecedented silicon-containing 6/6/5-fused ring systems through an intramolecular 6-endo-tet Friedel-Crafts alkylation. nih.gov The key step in this transformation is the activation of a cyclopropane (B1198618) ring by a silylium-ion, which then undergoes an intramolecular electrophilic aromatic substitution (SEAr). nih.gov Although the substrate differs from this compound, this study provides a mechanistic blueprint for how a silicon-containing group can mediate the formation of a tricyclic system via an intramolecular Friedel-Crafts-type reaction. The reaction is initiated by a trityl cation and is sustained by the self-regeneration of a silylium-ion reagent. nih.gov

For a direct intramolecular Friedel-Crafts reaction of a compound like this compound, a strong Lewis acid would typically be required to generate a carbocation on the cyclohexyl ring. The general mechanism for intramolecular Friedel-Crafts alkylation involves the formation of an electrophile (often a carbocation) which is then attacked by the aromatic ring. masterorganicchemistry.com The success of such cyclizations is often dependent on the stability of the intermediate carbocation and the length of the tether connecting the electrophilic center and the aromatic ring, with 5- and 6-membered ring closures being the most common. masterorganicchemistry.com

The reaction conditions for such cyclizations are critical and often require careful optimization. The choice of Lewis acid, solvent, and temperature can significantly influence the reaction's outcome, including the yield of the desired cyclized product and the formation of byproducts. While specific data for this compound is not available, the table below provides a general overview of conditions used for analogous intramolecular Friedel-Crafts reactions.

Table 1: General Conditions for Intramolecular Friedel-Crafts Alkylation

Parameter Typical Conditions
Lewis Acid Catalyst AlCl₃, FeCl₃, BF₃·OEt₂, TiCl₄, SnCl₄
Solvent Dichloromethane, 1,2-dichloroethane, carbon disulfide, nitrobenzene
Temperature 0 °C to reflux

| Reaction Time | 1 to 24 hours |

This table represents generalized conditions for intramolecular Friedel-Crafts reactions and not specific data for this compound.

The trichlorosilyl group itself is highly reactive, particularly towards moisture, and readily hydrolyzes. wikipedia.org This reactivity would need to be considered in any acid-mediated cyclization attempt, as the presence of water could lead to the formation of silanols and polysiloxanes, competing with the desired intramolecular C-C bond formation. wikipedia.orgmdpi.com

Theoretical and Computational Chemistry Studies

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reaction mechanisms of organosilanes. These methods offer a balance between computational cost and accuracy, making them suitable for molecules of the size and complexity of (4-Benzylcyclohexyl)(trichloro)silane.

The electronic environment of the silicon atom in this compound is central to its chemical behavior. The silicon atom, with an electron configuration of [Ne] 3s² 3p², has four valence electrons and can form four covalent bonds, typically in a tetrahedral geometry. enthu.com In this molecule, the silicon is bonded to a cyclohexyl ring, which is in turn substituted with a benzyl (B1604629) group, and to three chlorine atoms.

The C-Si bond is polarized towards the more electronegative carbon atom (C 2.55 vs Si 1.90), while the Si-Cl bonds are significantly polarized towards the highly electronegative chlorine atoms. wikipedia.org This creates a highly electrophilic silicon center, susceptible to nucleophilic attack. DFT calculations on similar organosilicon compounds have shown that the nature of the organic substituent can modulate the electronic properties of the silicon center. acs.org For this compound, the bulky and electron-donating (via induction) benzylcyclohexyl group would influence the charge distribution and steric accessibility of the silicon atom compared to simpler alkyltrichlorosilanes.

Table 1: Calculated Electronic Properties of Model Silanes

Compound Method Property Value
SiH4 DLPNO-CCSD(T)/cc-pVTZ Si-H Bond Dissociation Energy 91.7 kcal/mol
CH3SiH3 DLPNO-CCSD(T)/cc-pVTZ Si-H Bond Dissociation Energy 92.7 kcal/mol

This table presents data for model compounds to illustrate the impact of substituents on the electronic environment of silicon. Data is sourced from theoretical studies on silane (B1218182) derivatives. acs.orgacs.org

Computational chemistry is a powerful tool for predicting the mechanisms of reactions involving organosilanes, including hydrolysis, thermal decomposition, and reactions with various reagents. For trichlorosilanes like this compound, hydrolysis is a key reaction, proceeding through nucleophilic attack on the silicon atom by water, leading to the formation of silanols and eventually siloxane networks.

Studies on the thermal decomposition of trichlorosilane (B8805176) (SiHCl₃) have identified key reaction pathways and their associated energy barriers. acs.org For instance, the decomposition can proceed via the elimination of HCl to form dichlorosilylene (B1217353) (SiCl₂), with a calculated barrier height of 72.7 kcal/mol. acs.org While the benzylcyclohexyl group is more complex than a hydrogen atom, similar decomposition pathways involving the cleavage of Si-C or Si-Cl bonds can be computationally explored for this compound.

DFT calculations have been successfully employed to investigate the transition states of various organosilane reactions. For example, the reaction of chlorosilanes with metal chlorides has been studied, revealing the structures of the transition states involved. nih.gov The study of H-abstraction reactions from silanes with H and CH₃ radicals using conventional transition-state theory has also provided valuable kinetic data. acs.orgnih.gov These computational approaches could be directly applied to predict the reactivity of this compound in similar chemical transformations.

First-principles calculations have also been used to study the adsorption behavior of trichlorosilane on silicon surfaces, which is relevant for applications in materials science. nih.gov Such studies reveal that SiHCl₃ can dissociatively chemisorb on the Si(100) surface. nih.gov The bulky benzylcyclohexyl substituent would likely influence the adsorption geometry and energy due to steric hindrance.

Table 2: Calculated Activation Barriers for Reactions of Model Chlorosilanes

Reaction Method Activation Barrier (kcal/mol)
SiHCl₃ → SiCl₂ + HCl CCSD(T)/a-cc-pVTZ 72.7
SiCl₂H₂ → SiClH + HCl CCSD(T)/a-cc-pVTZ 74.8

This table showcases calculated activation barriers for the decomposition of simple chlorosilanes, providing a reference for the types of reactions and energetic considerations relevant to this compound. acs.org

Molecular Dynamics Simulations in Organosilane Chemistry

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of organosilane molecules and their interactions in condensed phases, such as in solution or as part of a material. nih.gov While specific MD studies on this compound are not available, the methodology has been applied to a range of organosilane systems.

MD simulations have been used to investigate the structure and stability of organosilane films on metal substrates. tandfonline.com These simulations can provide insights into the packing energy and structural arrangement of the molecules within the film, which is crucial for understanding their performance as protective coatings. tandfonline.com For a molecule like this compound, MD could be used to model the formation of self-assembled monolayers on surfaces, taking into account the steric demands of the bulky benzylcyclohexyl group.

Furthermore, MD simulations, often in conjunction with DFT (as DFT-based MD), can be used to study the microscopic mechanisms of reactions in solution. For instance, the weakening of silane coupling agents on silica (B1680970) surfaces under alkaline conditions has been investigated using a combination of DFT and MD simulations. acs.org This approach allows for the modeling of solvent effects and the dynamic nature of bond-breaking and bond-forming processes.

The development of accurate force fields is crucial for classical MD simulations. Force fields like CVFF have been used to simulate organic polymers and their interactions with inorganic surfaces, and could be parameterized for this compound to study its behavior in various environments. mdpi.com

Advanced Characterization Methodologies in Research

Spectroscopic Techniques for Mechanistic Elucidation (e.g., In-situ Infrared Reflection-Absorption Spectroscopy, Advanced Nuclear Magnetic Resonance)

Modern spectroscopic methods offer dynamic windows into reaction mechanisms and detailed molecular structures. For a reactive species like (4-Benzylcyclohexyl)(trichloro)silane, these techniques are indispensable.

In-situ Infrared Reflection-Absorption Spectroscopy (IRRAS): In-situ FTIR spectroscopy is a powerful tool for monitoring reactions in real-time. researchgate.netutwente.nlacs.orgmdpi.com When studying the hydrolysis and condensation of this compound on a substrate, such as a silicon wafer or metal oxide surface, IRRAS can track the disappearance of the Si-Cl bonds and the appearance of Si-OH (silanol) and subsequently Si-O-Si (siloxane) linkages. researchgate.netutwente.nl This provides critical kinetic and mechanistic data on the formation of self-assembled monolayers or polymeric films. The technique is sensitive enough to detect changes in surface-bound species during the reaction, offering insights into reaction intermediates and the orientation of the adsorbed molecules. utwente.nl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are fundamental for confirming the organic framework of the molecule, advanced NMR techniques, particularly ²⁹Si NMR, provide direct insight into the silicon environment. researchgate.netresearchgate.netunige.chrsc.orgepfl.ch The chemical shift in ²⁹Si NMR is highly sensitive to the substituents on the silicon atom. For this compound, a characteristic shift would be expected in the region typical for alkyltrichlorosilanes. Upon hydrolysis and condensation, this signal would shift significantly, allowing for the quantification of different species such as monomers, dimers, and higher oligomers in solution or in the solid state. researchgate.net Advanced techniques like two-dimensional NMR (e.g., HSQC, HMBC) would be crucial for unambiguously assigning the ¹H and ¹³C signals of the cis and trans isomers of the 4-benzylcyclohexyl group.

Table 1: Illustrative Spectroscopic Data for this compound

Technique Parameter Hypothetical Value/Observation
¹H NMR (CDCl₃) Chemical Shift (δ) 7.10-7.35 ppm (m, 5H, Ar-H), 2.55 ppm (d, 2H, CH₂-Ar), 1.00-2.00 ppm (m, 11H, Cyclohexyl-H + Si-CH)
¹³C NMR (CDCl₃) Chemical Shift (δ) 140.1 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 126.3 (Ar-CH), 45.2 (CH₂-Ar), 42.5 (Si-CH), 34.0, 31.5, 29.8 (Cyclohexyl-CH/CH₂)
²⁹Si NMR (CDCl₃) Chemical Shift (δ) ~10 to 20 ppm (for RSiCl₃)

X-ray Crystallography for Molecular and Supramolecular Structure Determination of Novel Intermediates

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline materials. nih.govnih.govmdpi.comweizmann.ac.ilresearchgate.net For this compound, obtaining single crystals would allow for the precise determination of bond lengths, bond angles, and the conformation of the cyclohexyl ring, as well as the orientation of the benzyl (B1604629) group relative to the silane (B1218182) moiety. This would unequivocally establish the stereochemistry of the molecule, for instance, confirming a cis or trans relationship between the benzyl group and the silicon atom in a specific isomer.

Furthermore, X-ray diffraction is invaluable for characterizing reaction intermediates or final products that can be crystallized. For example, the hydrolysis of this compound could lead to the formation of a stable silanetriol, (4-Benzylcyclohexyl)si(OH)₃, or various cyclic or cage-like polysiloxanes. The crystal structures of these products would reveal the intricate network of hydrogen bonds and Si-O-Si linkages that define their supramolecular assembly. mdpi.com

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Illustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 9.8
β (°) 95.5
Volume (ų) 1558
Key Bond Length (Si-C) (Å) 1.86

Chromatographic and Separation Techniques for Reaction Monitoring and Product Analysis (e.g., Chiral HPLC for stereochemical insights, beyond basic identification)

Chromatographic techniques are essential for monitoring the progress of reactions, isolating products, and analyzing their purity. Given the chiral nature of this compound (due to the stereochemistry of the substituted cyclohexyl ring), chiral High-Performance Liquid Chromatography (HPLC) is a particularly crucial tool. phenomenex.comsigmaaldrich.comscirp.orgnih.govresearchgate.net

By employing a chiral stationary phase (CSP), it is possible to separate the different stereoisomers of this compound or its derivatives. phenomenex.comscirp.org This is critical for stereoselective synthesis, where the goal is to produce a single desired isomer. Chiral HPLC can be used to determine the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the product, providing a measure of the success of the asymmetric synthesis. The separation is based on the differential interaction of the enantiomers or diastereomers with the chiral stationary phase, leading to different retention times. sigmaaldrich.com This technique offers profound insights into the stereochemical outcome of a reaction that cannot be obtained by standard chromatographic or spectroscopic methods alone.

Table 3: Representative Chiral HPLC Method for Stereochemical Analysis

Parameter Condition/Value
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time Isomer 1 8.5 min
Retention Time Isomer 2 10.2 min

| Resolution (Rs) | >1.5 |

Applications in Advanced Materials and Catalysis Research

Precursors for Polymeric and Hybrid Organosilicon Materials

Organotrichlorosilanes are fundamental building blocks for a variety of organosilicon polymers. The hydrolysis of the trichlorosilyl (B107488) group leads to the formation of a reactive trisilanol, which then condenses to form cross-linked siloxane networks or cage-like structures known as silsesquioxanes.

Design and Synthesis of Novel Siloxane and Silsesquioxane Architectures

The general synthetic route to polysiloxanes and silsesquioxanes involves the controlled hydrolysis and condensation of organotrichlorosilanes or their alkoxy-derivatives. The structure of the organic group is a key determinant of the architecture and properties of the final polymer. For instance, the polycondensation of cyclohexyltrichlorosilane (B1582425) has been studied to create specific silsesquioxane structures. While the 4-benzylcyclohexyl group would be expected to influence the polymer's properties, no specific studies detailing the synthesis of poly(4-benzylcyclohexyl)siloxane or (4-benzylcyclohexyl)silsesquioxane from (4-Benzylcyclohexyl)(trichloro)silane have been found in the public domain.

Integration into Composite Materials through Surface Modification and Coupling Agent Mechanisms

Silane (B1218182) coupling agents are critical for improving the adhesion between inorganic fillers (like glass, silica (B1680970), or metal oxides) and organic polymer matrices in composite materials. The trifunctional nature of trichlorosilanes allows them to form a durable siloxane layer on the surface of the inorganic material, while the organic group is chosen for its compatibility and reactivity with the polymer matrix.

While the principle of using organotrichlorosilanes for surface modification is well-established, there is no specific literature available that documents the use of this compound as a coupling agent or for the surface modification of materials to be integrated into composites.

Role in Catalytic Systems and Advanced Synthetic Methodologies

The unique electronic and steric properties of organosilicon compounds make them interesting candidates for the development of novel catalysts, ligands, and synthetic intermediates.

Development of Novel Organosilicon Catalysts and Ligands

Organosilanes can be functionalized to create ligands for metal-based catalysts or can themselves act as catalysts in certain reactions. For example, silanes with specific functional groups are used to support catalysts on silica or to create soluble catalyst complexes. No research detailing the conversion of this compound into a catalyst or a ligand for catalytic applications is currently available.

Utilization in Stereoselective Organic Transformations

Chiral organosilanes are employed in stereoselective synthesis, where their steric bulk can influence the stereochemical outcome of a reaction. Although the 4-benzylcyclohexyl group possesses stereocenters, there are no published reports on the use of this compound or its derivatives in stereoselective transformations.

Intermediates in the Synthesis of Complex Organic Scaffolds

The trichlorosilyl group can be a versatile handle in organic synthesis, allowing for its conversion into other functional groups or its use in cross-coupling reactions. Despite the potential for the this compound to serve as an intermediate in the construction of complex molecules, no such applications have been documented in the surveyed literature.

Q & A

Q. How can computational modeling predict its reactivity in novel reaction systems?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and LUMO locations. Compare activation energies for Si-Cl vs. Si-C cleavage. Validate with kinetic isotope effects (KIE) experiments. Use MD simulations to model steric interactions in solvent environments .

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